N-(2,2-dimethyloxan-4-yl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
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Overview
Description
N-(2,2-dimethyloxan-4-yl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by its unique structure, which includes an indene core, a piperidine ring, and a dimethyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyloxan-4-yl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Dimethyloxane Moiety: The dimethyloxane moiety can be attached through a nucleophilic addition reaction, where a nucleophile reacts with an oxane derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyloxan-4-yl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2,2-dimethyloxan-4-yl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,2-dimethyloxan-4-yl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide can be compared with other similar compounds, such as:
Indene Derivatives: Compounds with an indene core, which may have similar chemical properties but different functional groups.
Piperidine Derivatives: Compounds with a piperidine ring, which may have similar biological activities but different core structures.
Carboxamide Derivatives: Compounds with a carboxamide group, which may have similar reactivity but different overall structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-21(2)16-19(10-13-26-21)23-20(25)22(24-11-6-3-7-12-24)14-17-8-4-5-9-18(17)15-22/h4-5,8-9,19H,3,6-7,10-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOOEQWHQWTFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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